PC(20:0/20:3(11Z,14Z,17Z))

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

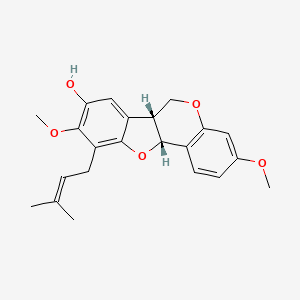

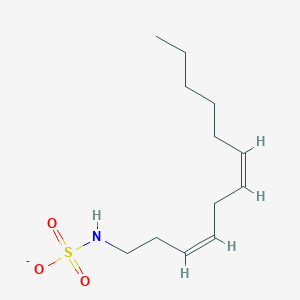

1-eicosanoyl-2-[(11Z,14Z,17Z)-eicosatrienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:3 in which the acyl groups specified at positions 1 and 2 are eicosanoyl and (11Z,14Z,17Z)-eicosatrienoyl respectively. It derives from an all-cis-icosa-11,14,17-trienoic acid and an icosanoic acid.

Applications De Recherche Scientifique

1. Seismic Damage Identification

Researchers Ni, Zhou, and Ko (2006) conducted an experimental investigation on seismic damage identification in a tall building model using frequency response functions (FRFs) and neural networks (NNs). They utilized principal component analysis (PCA) to the measured FRFs for dimensionality reduction and noise elimination, demonstrating that the identification results via FRF projections on principal components were significantly better than those using measured FRF data (Ni, Zhou, & Ko, 2006).

2. Large-Scale Data Analysis in Scientific Computing

Astsatryan et al. (2013) discussed the use of large-scale data analysis in scientific computing, emphasizing the importance of integrated portals like the P-Grade portal for solving large-scale linear systems of equations in scientific research. This demonstrates the role of advanced computing techniques in facilitating large-scale scientific investigations (Astsatryan et al., 2013).

3. Democratizing Research Computing

Barga, Gannon, and Reed (2011) highlighted how extending the capabilities of PCs, Web, and mobile applications through on-demand cloud services can significantly broaden the research community's capabilities. This approach accelerates the pace of engineering and scientific discovery, democratizing research capabilities previously available only to elite scientists (Barga, Gannon, & Reed, 2011).

4. Computational Science Research on Petascale Resources

Saksena et al. (2009) described computational science research utilizing petascale resources, enabling scientific results at unprecedented scales and resolution. They reported on the parallel performance of codes on up to 65,636 cores on the IBM Blue Gene/P system, demonstrating the vast potential of petascale supercomputing in scientific research (Saksena et al., 2009).

5. Phononic Crystal Tunable via Ferroelectric Phase Transition

Chaowei et al. (2015) reported on a tunable phononic crystal (PC) made of ceramics, where a 20 K temperature change near room temperature results in a 20% frequency shift in transmission spectra induced by ferroelectric phase transition. This research opens opportunities for creating tunable PCs and smart temperature-tuned devices (Chaowei et al., 2015).

6. High Dimensional Causal Discovery with Multi-Core PCs

Le et al. (2015) developed a fast and memory-efficient PC algorithm using parallel computing for causal discovery in high dimensional data. Their parallel-PC algorithm significantly improved efficiency and accuracy, showcasing the effectiveness of advanced computing techniques in scientific research (Le et al., 2015).

Propriétés

Nom du produit |

PC(20:0/20:3(11Z,14Z,17Z)) |

|---|---|

Formule moléculaire |

C48H90NO8P |

Poids moléculaire |

840.2 g/mol |

Nom IUPAC |

[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C48H90NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h9,11,15,17,21,23,46H,6-8,10,12-14,16,18-20,22,24-45H2,1-5H3/b11-9-,17-15-,23-21-/t46-/m1/s1 |

Clé InChI |

REABNEVSLLNWCN-NEUZZYPFSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\C/C=C\C/C=C\CC |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCC=CCC=CCC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)

![9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1263267.png)

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)

![TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)